b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]-
Description
The compound β-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- is a structurally complex glycoside characterized by:
- A β-D-glucopyranose backbone modified with an acetyloxy group at the C2 position.
- A propenyl ester side chain ([E]-configuration) bearing a 4-hydroxyphenyl group.
- A hydroxymethyl-ethyl linker connecting the glucopyranose and propenyl moieties.
Its synthesis likely involves acetylation and oxidative coupling steps, as seen in analogous glycosides (e.g., ) .
Properties
Molecular Formula |
C20H26O11 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+ |
InChI Key |
YQKQOLPNKNHLBO-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)OCC(COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucose molecule. This is followed by the introduction of the acetyloxy group and the coupling of the 3-(4-hydroxyphenyl)-1-oxo-2-propenyl moiety. The final step involves deprotection to yield the desired compound. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
Enzymatic Specificity :
- The target compound’s acetyloxy group at C2 likely reduces hydrolysis efficiency compared to 4-deoxy derivatives (e.g., Compound 1), which lack steric hindrance and show high fungal enzyme activity .
- The 4-hydroxyphenylpropenyl group may enhance binding to aromatic residue-rich active sites (e.g., fungal enzymes), similar to Ph-GlcNAc’s phenyl group .
Physicochemical Properties :
- The acetyloxy group increases lipophilicity (LogP ~1.2) compared to polar analogs like Ligupurpuroside C (LogP ~0.3) .
- The [E]-propenyl configuration ensures optimal spatial alignment for hydrogen bonding, contrasting with methoxy-substituted analogs () that prioritize lipophilicity over polar interactions .
Synthetic Complexity :
- The target compound requires selective acetylation and stereospecific propenyl coupling , similar to methods in for 4-deoxy derivatives. This contrasts with simpler glycosides like Ph-GlcNAc, synthesized via direct glycosylation .
Research Implications
- Drug Design : Its moderate lipophilicity balances membrane permeability and solubility, making it a candidate for prodrug modifications.
- Comparative Limitations : Unlike 4-deoxy derivatives () or galloylated analogs (), the target compound lacks extreme polarity or deoxygenation, limiting its utility in highly specific enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
